molecular formula C19H14ClN5O3 B2679487 Methyl 4-[4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyltriazol-1-yl]benzoate CAS No. 941882-27-5

Methyl 4-[4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyltriazol-1-yl]benzoate

Cat. No. B2679487
CAS RN: 941882-27-5
M. Wt: 395.8
InChI Key: FAQKJZRNWRYRFD-UHFFFAOYSA-N
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Description

Methyl 4-[4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyltriazol-1-yl]benzoate is a useful research compound. Its molecular formula is C19H14ClN5O3 and its molecular weight is 395.8. The purity is usually 95%.
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Scientific Research Applications

Mesomorphic Behavior and Photoluminescence

A series of 1,3,4-oxadiazole derivatives, including methyl 4-(4-(5-(4-(alkoxy)phenyl)-1,3,4-oxadiazol-2-yl)phenylethynyl)benzoates, were synthesized and characterized for their mesomorphic behavior and photoluminescent properties. These compounds displayed nematic and/or smectic A mesophases with relatively narrow temperature ranges and exhibited strong blue fluorescence emission with good photoluminescence quantum yields (Han et al., 2010).

Chemosensors for Fluoride Ions

Novel anion sensors based on methyl 4-(5-(5-chloro-2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl) benzoate and its derivatives were developed for fluoride ion sensing. These compounds demonstrated selective and colorimetric sensing abilities through visible color changes and optical shifts upon fluoride ion addition (Ma et al., 2013).

Antimicrobial Activities

Research on 1,2,4-triazole derivatives, including those containing 1,3,4-oxadiazole moieties, revealed their potential in exhibiting good to moderate antimicrobial activities against various microorganisms. These studies indicate the relevance of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Corrosion Inhibition

Oxadiazole derivatives have been evaluated as corrosion inhibitors for mild steel in acidic conditions. These studies demonstrate the compounds' effectiveness in protecting steel surfaces, further highlighted by electrochemical and surface analysis techniques. Such research underlines the potential of oxadiazole derivatives in industrial applications to mitigate corrosion (Kalia et al., 2020).

Nematocidal Activities

Novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups were synthesized and evaluated for their nematocidal activities. Some compounds showed promising activity against Bursaphelenchus xylophilus, indicating their potential as lead compounds for nematicide development (Liu et al., 2022).

properties

IUPAC Name

methyl 4-[4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyltriazol-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5O3/c1-11-16(18-21-17(23-28-18)14-5-3-4-6-15(14)20)22-24-25(11)13-9-7-12(8-10-13)19(26)27-2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAQKJZRNWRYRFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)C(=O)OC)C3=NC(=NO3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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